molecular formula C15H24O B1664154 4,6-Di-tert-butyl-m-cresol CAS No. 497-39-2

4,6-Di-tert-butyl-m-cresol

Cat. No.: B1664154
CAS No.: 497-39-2
M. Wt: 220.35 g/mol
InChI Key: WYSSJDOPILWQDC-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-m-cresol is an organic compound with the chemical formula C15H24O. It is also known as 2,4-di-tert-butyl-5-methylphenol. This compound is a derivative of m-cresol, where two tert-butyl groups are attached to the aromatic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit the oxidation of other molecules.

Scientific Research Applications

4,6-Di-tert-butyl-m-cresol has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

4,6-Di-tert-butyl-m-cresol, also known as 2,4-Di-tert-butyl-5-methylphenol , is an organic compound that is primarily used as a catalyst and raw material in organic synthesis . The primary targets of this compound are the reactants in the synthesis reactions it catalyzes .

Mode of Action

The compound’s mode of action is through its interaction with its targets in the synthesis reactions. It is typically used in alkylation reactions, where it reacts with m-cresol and 2-methyl-2-butene (tert-butyl propene) under acid catalysis .

Biochemical Pathways

As a catalyst and raw material in organic synthesis, this compound affects the pathways of the synthesis reactions it is involved in . The downstream effects depend on the specific reactions and the compounds being synthesized.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in some organic solvents such as ethanol, ether, and dichloromethane . These properties can impact its bioavailability in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the synthesis reactions it catalyzes . The specific effects depend on the reactions and the compounds being synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place and should avoid contact with strong oxidizing agents . Its reactivity can also be affected by temperature and the presence of other chemicals .

Safety and Hazards

Exposure to 4,6-Di-tert-butyl-m-cresol should be avoided as it can be harmful if swallowed and cause skin and eye irritation . Long-term exposure can result in functional and histological changes of lung, liver, kidneys, and thyroid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Di-tert-butyl-m-cresol is typically synthesized through the alkylation of m-cresol with tert-butyl alcohol in the presence of an acid catalyst. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Di-tert-butyl-m-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and reactivity compared to other similar compounds. Its ability to inhibit oxidation effectively makes it a valuable additive in various industrial and research applications .

Properties

IUPAC Name

2,4-ditert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSJDOPILWQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041502
Record name 3-Methyl-4,6-di-tert-butylphenol
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [Merck Index]
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-
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Record name 4,6-Di-tert-butyl-3-methylphenol
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Boiling Point

211 °C @ 100 MM HG
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Solubility

PRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL; SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Density

0.912 @ 80 °C/4 °C
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Color/Form

CRYSTALS

CAS No.

497-39-2
Record name Di-tert-Butyl-m-cresol
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Record name 4,6-Di-tert-butyl-3-methylphenol
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-
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Record name 3-Methyl-4,6-di-tert-butylphenol
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Record name 4,6-di-tert-butyl-m-cresol
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Record name 4,6-DI-TERT-BUTYL-M-CRESOL
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Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

62.1 °C
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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